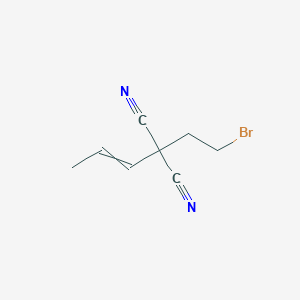
1,2,6,7-Tetrabromo-dibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,6,7-Tetrabromo-dibenzofuran: is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. It is characterized by the presence of four bromine atoms attached to the dibenzofuran core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,6,7-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to achieve selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar principles as laboratory synthesis. The process is scaled up with considerations for safety, cost-effectiveness, and environmental impact. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and control .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,6,7-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran derivatives with different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various functionalized dibenzofuran derivatives, while oxidation and reduction reactions produce compounds with altered oxidation states and bromine content .
Aplicaciones Científicas De Investigación
1,2,6,7-Tetrabromo-dibenzofuran has several scientific research applications, including:
Environmental Science: It is studied for its role as a brominated flame retardant and its environmental impact as a persistent organic pollutant.
Materials Chemistry: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Research is conducted to understand its biological activity and potential toxicological effects
Mecanismo De Acción
The mechanism of action of 1,2,6,7-tetrabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor. Upon binding, it activates the transcription of genes involved in xenobiotic metabolism, leading to various biochemical and toxicological effects. The pathways involved include the activation of phase I and phase II detoxification enzymes .
Comparación Con Compuestos Similares
1,2,7,8-Tetrabromodibenzofuran: Another brominated dibenzofuran with similar properties but different bromination pattern.
Polybrominated Diphenyl Ethers: A class of brominated flame retardants with structural similarities but different applications and environmental behavior
Uniqueness: Its distinct properties make it suitable for specialized research and industrial applications .
Propiedades
Número CAS |
617707-67-2 |
|---|---|
Fórmula molecular |
C12H4Br4O |
Peso molecular |
483.77 g/mol |
Nombre IUPAC |
1,2,6,7-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-6-3-4-8-9(10(6)15)5-1-2-7(14)11(16)12(5)17-8/h1-4H |
Clave InChI |
RFWUANRLTQFAGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C3=C(O2)C=CC(=C3Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


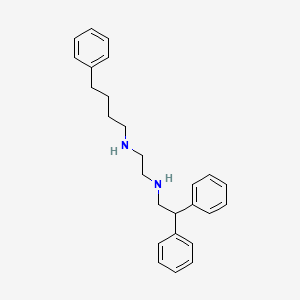
![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
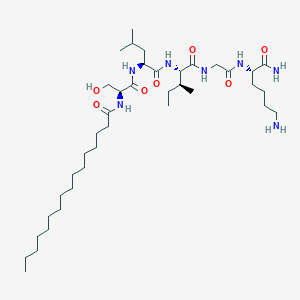

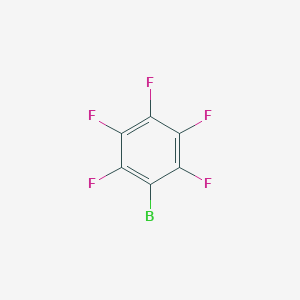
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
![1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol](/img/structure/B12589096.png)
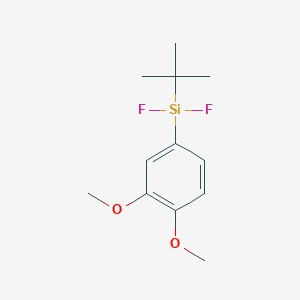

![2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol](/img/structure/B12589110.png)
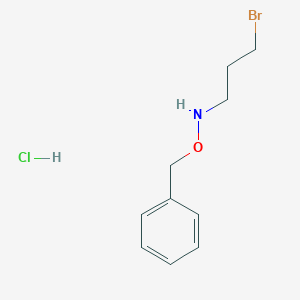
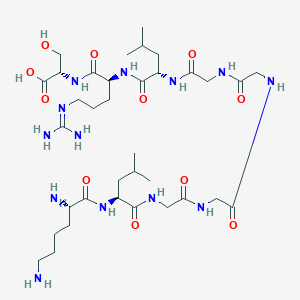
![1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B12589119.png)
